6-chloro-3,4-dihydro-1H-pyrano[3,4-c]pyridine
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Overview
Description
“6-chloro-3,4-dihydro-1H-pyrano[3,4-c]pyridine” is a chemical compound that belongs to the class of pyrano-pyridines . Pyrano-pyridines are a significant class of compounds due to their wide range of biological activities, including hypotensive, anticonvulsant, anti-inflammatory, and antimicrobial activity .
Synthesis Analysis
The synthesis of pyrano-pyridine derivatives often involves multicomponent reactions . For instance, a method has been developed for obtaining diamino derivatives of pyrano-pyridines from 3-cyanopyridin-2 (1H)-ones by Smiles rearrangement of the respective oxyacetamides . Another method involves a sequential opening/closing cascade reaction .Molecular Structure Analysis
The molecular structure of pyrano-pyridine derivatives can be studied using techniques like NMR spectroscopy and X-ray diffraction analysis . The results of X-ray diffraction studies can reveal the presence of intermolecular hydrogen bonds in the compound .Chemical Reactions Analysis
Pyrano-pyridine derivatives can undergo various chemical reactions. For example, they can be alkylated to produce mixtures of O- and N-alkylation products . The extent of O-alkylation can be increased by introducing strongly electron-withdrawing substituents .Scientific Research Applications
Coordination Chemistry and Luminescent Properties
- Derivatives of pyrazolylpyridines have been studied for their versatile applications in coordination chemistry, offering advantages for the synthesis of luminescent lanthanide compounds useful in biological sensing. Iron complexes with these ligands exhibit unique thermal and photochemical spin-state transitions, highlighting their potential in creating responsive materials (Halcrow, 2005).
Advances in Functional Materials
- Recent advances in the synthesis and applications of pyrazolylpyridine derivatives have led to the development of multifunctional spin-crossover switches, emissive f-element podand centers for biomedical sensors, and functional soft materials. These compounds also find use in catalysis, demonstrating the broad utility of pyrazolylpyridine frameworks in materials science and engineering (Halcrow, 2014).
Fluorescent Chemosensors
- Tridentate ligands based on pyrazolopyridine derivatives have been developed as fluorescent probes for the detection of cations, including Cu2+. These compounds offer a promising approach for the nanomolar detection of metal ions, showcasing their potential in environmental monitoring and chemical sensing (García, Romero, & Portilla, 2019).
Optical and Junction Characteristics
- Pyrazolopyridine derivatives exhibit notable optical and electronic properties, making them suitable for applications in optoelectronics. The study of their structural, optical, and diode characteristics has paved the way for their use in fabricating heterojunctions and photosensors, indicating their versatility in electronic device fabrication (Zedan, El-Taweel, & El-Menyawy, 2020).
Corrosion Inhibition
- Pyrazolopyridine derivatives synthesized using ultrasonic irradiation have been investigated as corrosion inhibitors for mild steel in acidic environments. These studies contribute to the development of more efficient and environmentally friendly corrosion protection strategies for industrial applications (Dandia, Gupta, Singh, & Quraishi, 2013).
Synthesis and Biological Evaluation
- The synthetic routes to new coumarin derivatives involving pyrazolopyridine frameworks have been explored, with some compounds showing significant cytotoxic effects against various cancer cell lines. This research highlights the potential of pyrazolopyridine derivatives in the development of new anticancer agents (Mohareb & MegallyAbdo, 2015).
Mechanism of Action
Target of Action
Similar compounds such as pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been reported to inhibit poly (adp-ribose) polymerases-1 (parp-1), which are involved in dna repair damage .
Mode of Action
For instance, pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been found to interact with the amino acids present in the NI site of the enzyme PARP-1 .
Biochemical Pathways
Related compounds have been found to affect dna repair mechanisms, particularly those involving parp-1 .
Pharmacokinetics
It has been suggested that most of the synthesized compounds related to pyrano[2,3-d]pyrimidine-2,4-dione derivatives are predicted to have good pharmacokinetics properties in a theoretical kinetic study .
Result of Action
Related compounds have been found to compromise the cancer cell dna repair mechanism, resulting in genomic dysfunction and cell death .
Future Directions
The future research on “6-chloro-3,4-dihydro-1H-pyrano[3,4-c]pyridine” and its derivatives could focus on exploring their potential biological activities and developing new synthesis methods. Given their wide range of biological activities, these compounds could serve as lead structures for the discovery of new drugs .
properties
IUPAC Name |
6-chloro-3,4-dihydro-1H-pyrano[3,4-c]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c9-8-3-6-1-2-11-5-7(6)4-10-8/h3-4H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIBJOXGHPEWGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=CN=C(C=C21)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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